molecular formula C14H27BrO2 B089345 2-Bromotetradecanoic acid CAS No. 10520-81-7

2-Bromotetradecanoic acid

Cat. No. B089345
CAS RN: 10520-81-7
M. Wt: 307.27 g/mol
InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
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Description

2-Bromotetradecanoic acid is a bromo fatty acid that is tetradecanoic acid carrying a single bromo substituent at position 2 . It is a bromo fatty acid, a long-chain fatty acid, a straight-chain fatty acid, and a 2-bromocarboxylic acid .


Molecular Structure Analysis

The molecular formula of 2-Bromotetradecanoic acid is C14H27BrO2 . The InChI representation is InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) . The Canonical SMILES representation is CCCCCCCCCCCCC(C(=O)O)Br .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromotetradecanoic acid is 307.27 g/mol . The exact mass is 306.11944 g/mol . The compound has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

  • Inhibition of Sex Pheromone Production in Moths : 2-Bromotetradecanoic acid has been observed to inhibit sex pheromone production in female lepidopteran moths. This effect is attributed to the action on the reductases and acetyltransferases involved in pheromone biosynthesis (Hernanz, Fabriàs, & Camps, 1997).

  • Inhibition of Protein S-palmitoylation : 2-Bromotetradecanoic acid, also known as 2-bromopalmitate, has been studied for its effect on protein S-palmitoylation, a post-translational modification of proteins. It was found that 2-bromopalmitate targets DHHC palmitoyl acyl transferases (PATs), the enzymes that catalyze protein S-palmitoylation (Davda et al., 2013).

  • Antifungal Activities : Myristic acid analogs, including 2-Bromotetradecanoic acid, exhibited potent activity against various yeasts and filamentous fungi, showing promise as inhibitors of N‐myristoyl‐transferase (Parang et al., 1996).

  • Photocatalysis Research : 2-Bromotetradecanoic acid has been used in the study of photocatalysis, particularly in the photocatalytic degradation of organic pollutants in aqueous suspensions using titanium dioxide. This research explores the degradation kinetics of various compounds under different conditions, contributing to environmental remediation efforts (Bahnemann, Muneer, & Haque, 2007).

Safety And Hazards

2-Bromotetradecanoic acid can be harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-bromotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKJNDQLLKTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884484
Record name 2-Bromotetradecanoic acid
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Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromotetradecanoic acid

CAS RN

10520-81-7, 135312-82-2
Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name 2-bromotetradecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
D Hernanz, G Fabrias, F Camps - Journal of lipid research, 1997 - Elsevier
… Other halofatty acids, such as 2-fluoro- and 2-chlorohexadecanoic acids, were less active than the above bromoderivative whereas 2-bromotetradecanoic acid and 2-bromooctanoic …
Number of citations: 10 www.sciencedirect.com
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
… , showed that at 0.5 mM (i)-2-bromotetradecanoic acid (14c) reduced NMT activity by 86%. … This is in agreement with our data that (?)-2-bromotetradecanoic acid (14c) is a more potent …
Number of citations: 69 onlinelibrary.wiley.com
MJ Al-Jassaci, GJ Mohammed… - International Journal of …, 2016 - cdn.homebrewtalk.com
… -1,9 (2H,10H) , 2-Methyl-9-β-dribofuranosylhypoxanthine, Dodecane,1-chloro-, 2,7-Diphenyl-1,6-dioxopyridazino [4,5:2',3'] pyrrolo [4',5'-d] pyridazin and 2-Bromotetradecanoic acid. …
Number of citations: 97 cdn.homebrewtalk.com
GJ Mohammed, IH Hameed… - Indian Journal of Public …, 2018 - researchgate.net
… , 1-Hexadecanesulfonic acid, 3, 5,-dichloro-2, 6-dimeth, Methyl-6, 7benzoisoquinoline, Undeca-2, 4, 6, 8, 10-pentaenal, 11-(2-furyl)-, oxime, and 2-Bromotetradecanoic acid. Malva …
Number of citations: 9 www.researchgate.net
IH Hameed, LF Hamza… - … of Pharmacognosy and …, 2015 - academicjournals.org
Bioactives are chemical compounds often referred to as secondary metabolites. Thirty five bioactive compounds were identified in the methanolic extract of Aspergillus niger. The …
Number of citations: 124 academicjournals.org
RL Gilbert, CJ Blunt, DR Harper… - Antiviral Chemistry …, 1994 - journals.sagepub.com
… 2-bromotetradecanoic acid. 2-Azidotetradecanoic acid was produced by stirring 2-bromotetradecanoic acid … synthesized by stirring 2-bromotetradecanoic acid with potassium hydroxide (…
Number of citations: 5 journals.sagepub.com
MJ Al - researchgate.net
… -1,9 (2H,10H) , 2-Methyl-9-β-dribofuranosylhypoxanthine, Dodecane,1-chloro-, 2,7-Diphenyl-1,6-dioxopyridazino [4,5:2',3'] pyrrolo [4',5'-d] pyridazin and 2-Bromotetradecanoic acid. …
Number of citations: 4 www.researchgate.net
LF Hamza, SA Kamal… - … of Pharmacognosy and …, 2015 - academicjournals.org
… , deoxyspergualin, IGala-I-ido-octonic lactone, 5-Hydroxymethylfurfural, paromomycin, 16-Nitrobicyclo[10.4.0]hexadecane1-ol-13-one, cis-Vaccenic acid, 2-Bromotetradecanoic acid, …
Number of citations: 101 academicjournals.org
C Gao, MJ Whitcombe, EN Vulfson - Enzyme and microbial technology, 1999 - Elsevier
… antarctica (Novozyme) lipases with regard to their ability to use (R, S) 2-bromotetradecanoic acid as a substrate for acylation of three representative substrates, methyl-α-glucoside, di-…
Number of citations: 61 www.sciencedirect.com
NM Carballeira, D Ortiz, K Parang… - Archiv der Pharmazie …, 2004 - Wiley Online Library
… The most potent analogues studied was a series of 2-halogenated tetradecanoic acids and among these, the (±)-2-bromotetradecanoic acid was the most potent antifungal fatty acid …
Number of citations: 16 onlinelibrary.wiley.com

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